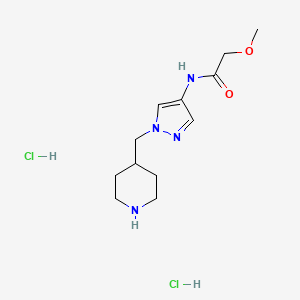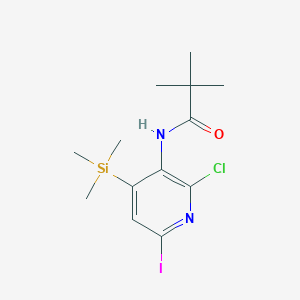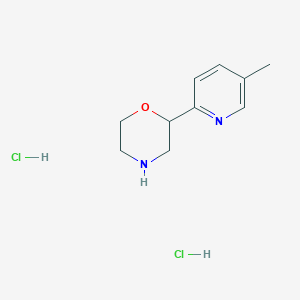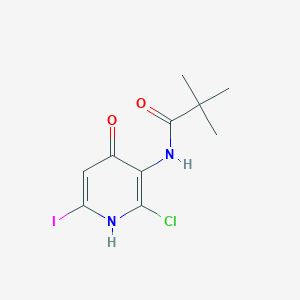
N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide” can be represented by the SMILES stringCC(C)(C)C(=O)Nc1ccc(I)nc1Cl . This string is a representation of the compound’s structure using ASCII strings. Physical And Chemical Properties Analysis
“N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide” has a molecular weight of 354.57 g/mol. It is a solid compound . The InChI key, which is a unique identifier for the compound, isQXSGQKGYTRBNNT-UHFFFAOYSA-N .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Structural Analysis
Synthesis of Complex Molecules : N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide and its analogs play a crucial role in the synthesis of complex molecules. For instance, compounds structurally related to N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide were used in the synthesis of bithiazole correctors for cystic fibrosis therapy (Yu et al., 2008).
Characterization of Molecular Structure : The molecular structure of compounds containing the N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide moiety has been studied, providing insights into their chemical behavior and potential applications. For example, the molecular structure of a related compound, N-(3-{[(Z)-(3-Hydroxy-4-methylphenyl)imino]methyl}pyridin-2-yl)pivalamide, was characterized to understand its conformation and stability (Atalay et al., 2016).
Pharmacological Research
Synthesis of Radioligands : Derivatives of N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide are used in the synthesis of radioligands for imaging receptors in pharmacological studies. For example, MK-1064, a related compound, was synthesized for imaging the orexin-2 receptor (Gao et al., 2016).
Formation of Metabolites : Studies on related compounds indicate their metabolism and hemoglobin adduct formation in humans, providing essential data for understanding the pharmacokinetics and potential therapeutic applications of these compounds (Fennell et al., 2005).
Catalysis and Chemical Reactions
- Catalysis in Organic Synthesis : Compounds related to N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide have been utilized in various catalytic processes. For example, a synthesis method involving hydroamination catalyzed by copper was reported, where the N-pivaloyl group was critical for facilitating the reaction (Ichikawa et al., 2019).
Material Science and Coordination Chemistry
- Formation of Coordination Polymers : N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide derivatives have been used in the synthesis of coordination polymers, which are critical in material science and coordination chemistry. These polymers exhibit diverse topological structures and properties, such as sorption and catalytic activities (Matsumoto et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-(2-chloro-6-iodo-4-oxo-1H-pyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClIN2O2/c1-10(2,3)9(16)14-7-5(15)4-6(12)13-8(7)11/h4H,1-3H3,(H,13,15)(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCSGUAFIACQEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(NC(=CC1=O)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClIN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-4-hydroxy-6-iodopyridin-3-YL)pivalamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



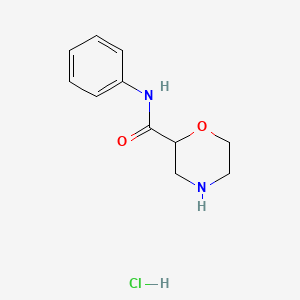
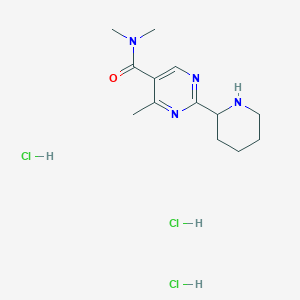
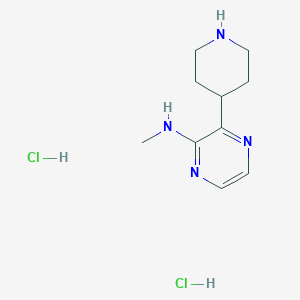
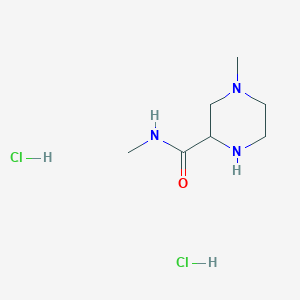
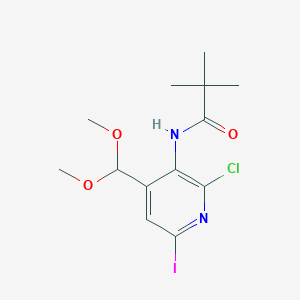
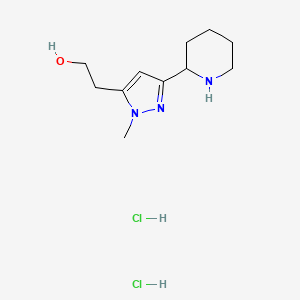
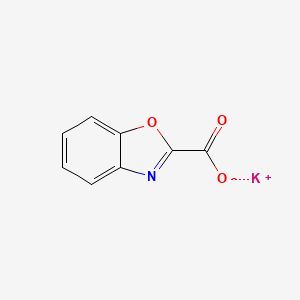
![N,N-diethyl-1-[(1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)carbonyl]piperidine-3-carboxamide hydrochloride](/img/structure/B1428177.png)
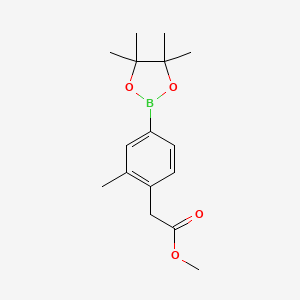
![3-(3-Methylphenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B1428181.png)
